4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide

Description

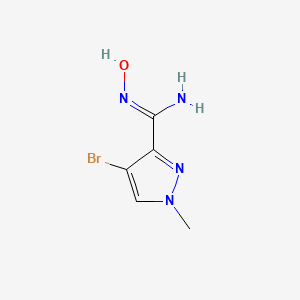

4-Bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide (CAS name: 4-bromo-1-methyl-1H-pyrazole-3-amidoxime) is a pyrazole derivative featuring a bromine atom at the 4-position, a methyl group at the 1-position, and an amidoxime functional group (-C(NH₂)=N-OH) at the 3-position. This compound is structurally characterized by its heterocyclic pyrazole core, which is known for its role in medicinal chemistry and materials science due to its electronic and steric properties .

Propriétés

IUPAC Name |

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(8-10)5(7)9-11/h2,11H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHNJNKFWJQYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=NO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=N1)/C(=N/O)/N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425519 | |

| Record name | 4-BROMO-N'-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287922-73-0 | |

| Record name | 4-BROMO-N'-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as benzoylthiophenes, have been reported to act as allosteric enhancers (ae) of agonist activity at the a1 adenosine receptor.

Analyse Biochimique

Biochemical Properties

4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it may interact with enzymes involved in metabolic pathways, leading to alterations in the production of specific metabolites. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide to the target biomolecules.

Cellular Effects

The effects of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide can affect the expression of genes involved in critical cellular processes, thereby altering the overall cellular phenotype.

Molecular Mechanism

The molecular mechanism of action of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide involves its interaction with various biomolecules at the molecular level. This compound can bind to specific proteins, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as cellular damage or organ toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Understanding the dosage effects of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of specific metabolites by inhibiting or activating enzymes involved in their production or degradation. For example, it may inhibit an enzyme in a metabolic pathway, leading to the accumulation of upstream metabolites and a decrease in downstream products. These effects on metabolic pathways can have significant implications for cellular function and overall organismal health.

Transport and Distribution

The transport and distribution of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide may localize to specific cellular compartments, where it exerts its effects. The localization and accumulation of this compound can influence its activity and overall efficacy in biochemical and cellular processes.

Subcellular Localization

The subcellular localization of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide may accumulate in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins. The subcellular localization of this compound is a key determinant of its biological activity and overall impact on cellular function.

Activité Biologique

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 229.08 g/mol

This compound features a bromine atom, a hydroxyl group, and a carboximidamide functional group, which are critical for its biological activity.

The biological activity of 4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide is primarily attributed to its ability to interact with various biological targets. It may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It could modulate receptors involved in neurotransmission or immune responses.

Biological Activity

Research indicates that 4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide exhibits several biological activities:

- Antibacterial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against drug-resistant strains.

- Anticancer Potential : In vitro studies have shown that it can inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting specific inflammatory mediators.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide:

-

Antibacterial Activity :

- A study assessed the compound against Gram-positive and Gram-negative bacteria, showing significant inhibition against strains like Escherichia coli and Staphylococcus aureus.

- Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values observed in these studies:

Bacterial Strain MIC (µg/mL) E. coli 32 Staphylococcus aureus 16 Klebsiella pneumoniae 64 -

Anticancer Activity :

- In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- The IC50 values for these cell lines were found to be approximately 10 µM for MCF-7 and 15 µM for A549 cells.

-

Anti-inflammatory Effects :

- A study evaluated the anti-inflammatory potential using an animal model of induced inflammation, revealing a significant reduction in inflammatory markers compared to control groups.

Comparaison Avec Des Composés Similaires

Brominated Pyrazole Derivatives

4-Bromo-1-methylpyrazole-3-carboxylic acid

- Structural Differences : Lacks the amidoxime group, replacing it with a carboxylic acid (-COOH).

- Functional Implications : The carboxylic acid group increases polarity, improving water solubility but reducing metal-chelating capability compared to the amidoxime variant. Bromine’s electronic effects remain similar, but reactivity in nucleophilic substitutions may differ due to the absence of the amidoxime’s nucleophilic nitrogen .

5-Bromo-1H-pyrazole-3-carboximidamide

Brominated Aromatic Amines

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

- Core Structure: A benzene ring with bromine, trifluoromethyl, and dimethylamino substituents.

- Key Differences : The absence of a pyrazole ring reduces nitrogen-mediated reactivity (e.g., hydrogen bonding). The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound. Such differences impact applications in catalysis or drug design, where pyrazoles often offer better metabolic stability .

4-Bromo-N,N-diphenylaniline

- Substituent Effects: Diphenylamino groups provide steric bulk and extended conjugation, making this compound suitable for optoelectronic materials. In contrast, the target compound’s amidoxime group enables metal coordination, suggesting utility in supramolecular chemistry rather than purely electronic applications .

Amidoxime-Containing Compounds

N'-Hydroxybenzamidine Derivatives

- Functional Group Similarity : Shared amidoxime group (-C(NH₂)=N-OH).

- Structural Contrast : Benzene-based amidoximes (e.g., 4-bromo-N'-hydroxybenzenecarboximidamide) lack the pyrazole ring, leading to reduced ring strain and altered electronic properties. Pyrazole-based amidoximes may exhibit enhanced acidity at the N-OH group due to the electron-withdrawing bromine, influencing metal-binding efficiency .

Data Table: Key Properties and Comparisons

Research Findings and Implications

- Synthetic Utility : The bromine atom in 4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide enables palladium-catalyzed cross-coupling reactions, akin to brominated aromatics like 4-bromo-N,N-diphenylaniline. However, the pyrazole core may offer better regiocontrol compared to benzene derivatives .

- Metal Coordination: The amidoxime group’s ability to bind transition metals (e.g., Cu²⁺, Fe³⁺) distinguishes it from non-amidoxime bromopyrazoles. This property is leveraged in designing ionophores or catalytic frameworks, contrasting with purely organic applications of diphenylaniline derivatives .

- Toxicity and Handling : Safety Data Sheets (SDS) highlight moderate toxicity due to bromine and reactive nitrogen groups, necessitating precautions similar to other brominated amines but with added care for the amidoxime’s redox activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.